(2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-ol
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Overview
Description
(2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-ol is a chiral organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a hydroxyl group on a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 5-fluoro-2-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of the precursor.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions to form various derivatives, such as converting the hydroxyl group to an alkane using hydrogenation.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-one.
Reduction: Formation of (2S)-2-(5-Fluoro-2-methoxyphenyl)propane.
Substitution: Formation of various substituted phenylpropanol derivatives.
Scientific Research Applications
(2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play a crucial role in modulating the compound’s binding affinity and selectivity. The hydroxyl group may participate in hydrogen bonding, enhancing the compound’s interaction with its target.
Comparison with Similar Compounds
(2S)-2-(5-Chloro-2-methoxyphenyl)propan-1-ol: Similar structure with a chlorine atom instead of fluorine.
(2S)-2-(5-Methyl-2-methoxyphenyl)propan-1-ol: Similar structure with a methyl group instead of fluorine.
(2S)-2-(5-Fluoro-2-hydroxyphenyl)propan-1-ol: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness: (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the fluorine and methoxy groups provides distinct electronic and steric properties, making this compound valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2S)-2-(5-fluoro-2-methoxyphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-7(6-12)9-5-8(11)3-4-10(9)13-2/h3-5,7,12H,6H2,1-2H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOQEXJUFAPKKT-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=CC(=C1)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=C(C=CC(=C1)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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